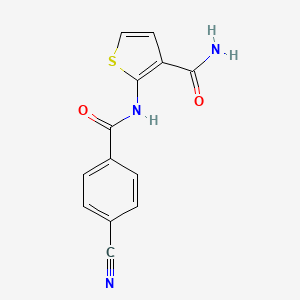

2-(4-氰基苯甲酰胺)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of a key intermediate, which can be further transformed into a variety of heterocyclic compounds, including those with thiophene, thiazole, and pyrazole rings . Another example is the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which was characterized by X-ray diffraction, indicating the versatility of thiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was elucidated using single-crystal X-ray diffraction, which revealed a monoclinic system with specific cell parameters . Similarly, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, showing intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of diverse products. The mechanistic pathways include regioselective attacks, cyclization, dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . These reactions are influenced by the functional groups present on the thiophene core and the reactivity of the intermediates formed during the synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of substituents such as cyano, carboxamide, and mercapto groups can significantly affect the compound's reactivity, solubility, and stability. For instance, the introduction of a cyano group can enhance the compound's ability to participate in nucleophilic addition reactions . The thermal and spectral properties of these compounds, as well as their solubility in various solvents, are important for their practical applications and are often characterized as part of the synthesis studies .

Biological Activities Analysis

Thiophene derivatives exhibit a wide range of biological activities, including antitumor, antiarrhythmic, serotonin antagonist, antianxiety, anti-rheumatic, and antimicrobial effects. The antitumor activities of some synthesized thiophene derivatives were evaluated against various human cancer cell lines, showing high inhibitory effects . Other studies reported significant antiarrhythmic, serotonin antagonist, and antianxiety activities, comparing favorably with known drugs such as procaine amide and diazepam . Additionally, the anti-rheumatic potential of certain thiophene derivatives and their metal complexes was demonstrated in vivo using a collagen-adjuvant arthritis model in rats .

科学研究应用

抗分枝杆菌应用

- 抗分枝杆菌化合物的开发:Nallangi 等人 (2014) 的一项研究重点是合成噻吩甲酰胺的衍生物,以获得抗分枝杆菌活性。其中,某些化合物对结核分枝杆菌表现出显着的活性。

杂环合成

- 在杂环合成中的作用:Mohareb 等人 (2004) 的一篇研究文章描述了从 2-重氮噻吩甲酰胺合成噻吩基腙乙酸酯,从而得到各种杂环化合物。

构象分析

- 构象偏好研究:Galan 等人 (2013) 检查了基于噻吩的芳基酰胺的构象偏好,包括 N-甲基噻吩-2-甲酰胺,提供了对它们的结构行为和折叠单元的见解 (Galan 等人,2013)。

合成和表征

- 合成路线和表征:Talupur 等人 (2021) 对噻吩-2-甲酰胺进行了合成和对接研究,有助于了解它们的结构和生物学特性 (Talupur 等人,2021)。

药理活性

- 药理特性:Amr 等人 (2010) 的一项研究合成了新的噻吩衍生物,包括 2-氨基噻吩甲酰胺,并评估了它们的抗心律失常、血清素拮抗剂和抗焦虑活性。

光物理性质

- 光物理性质分析:Patil 等人 (2011) 对包括噻吩衍生物在内的各种甲酰胺的吸收和荧光光谱的溶剂效应的研究,有助于了解它们的光学行为。

作用机制

Target of Action

The primary target of 2-(4-Cyanobenzamido)thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved .

Result of Action

The molecular and cellular effects of 2-(4-Cyanobenzamido)thiophene-3-carboxamide’s action would largely depend on its interaction with acetylcholinesterase and the subsequent increase in acetylcholine concentrations. This could potentially result in enhanced cholinergic transmission, leading to improved cognitive function in conditions like Alzheimer’s disease .

属性

IUPAC Name |

2-[(4-cyanobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXQMLJJSVBOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)

![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)